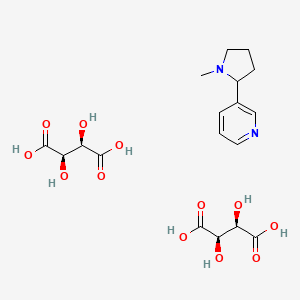
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride
Vue d'ensemble
Description
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride, also known as (1S,2S)-baclofen, is a chemical compound that is used in scientific research to study the central nervous system. It is a derivative of gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist.
Applications De Recherche Scientifique
(1S,2S)-baclofen is primarily used in scientific research to study the central nervous system. It is a GABA receptor agonist, which means it binds to and activates GABA receptors in the brain. This can lead to a variety of effects, including muscle relaxation, sedation, and anti-anxiety effects.
Mécanisme D'action
The mechanism of action of (1S,2S)-baclofen involves its binding to GABA receptors in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal activity. By activating GABA receptors, (1S,2S)-baclofen can lead to a decrease in neuronal activity and subsequent effects such as muscle relaxation and sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,2S)-baclofen are primarily related to its activation of GABA receptors in the brain. This can lead to a variety of effects, including muscle relaxation, sedation, and anti-anxiety effects. (1S,2S)-baclofen has also been shown to have antinociceptive effects, meaning it can reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1S,2S)-baclofen in lab experiments is its specificity for GABA receptors, which allows for targeted effects on the central nervous system. However, (1S,2S)-baclofen can also have off-target effects, which can make it difficult to interpret experimental results. Additionally, (1S,2S)-baclofen can have variable effects depending on the dose and route of administration, which can complicate experimental design.
Orientations Futures
There are several future directions for research on (1S,2S)-baclofen. One area of interest is its potential use in the treatment of addiction. Studies have shown that (1S,2S)-baclofen can reduce drug-seeking behavior in animal models, and clinical trials are currently underway to evaluate its efficacy in humans. Another area of interest is the development of more specific GABA receptor agonists, which could lead to more targeted effects and fewer off-target effects in lab experiments. Finally, (1S,2S)-baclofen could be used in combination with other drugs to enhance its effects or reduce its side effects in clinical settings.
Méthodes De Synthèse
The synthesis of (1S,2S)-baclofen involves the reaction of 2-amino-1-cyclohexanol with paraformaldehyde in the presence of hydrochloric acid. The resulting product is (1S,2S)-baclofen hydrochloride, which is then purified and used for scientific research.
Propriétés
IUPAC Name |
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXWKUCIQHOCP-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950967 | |
| Record name | 2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(aminomethyl)cyclohexan-1-ol, chloride | |
CAS RN |
28250-37-5 | |
| Record name | 2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)

